molecular formula C16H12ClNO B1677298 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 75629-57-1

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1677298
CAS No.: 75629-57-1
M. Wt: 269.72 g/mol
InChI Key: ZDRQMXCSSAPUMM-UHFFFAOYSA-N
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Description

Oncrasin-1 is a small molecule identified through synthetic lethality screening, specifically targeting cancer cells with mutations in the K-Ras gene. It is known for its potent antitumor activity, particularly against human lung cancer cells with K-Ras mutations. Oncrasin-1 functions as an inhibitor of RNA polymerase II, leading to the suppression of RNA synthesis and inducing apoptosis in cancer cells .

Mechanism of Action

Target of Action

Oncrasin-1, also known as 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde or Oncrasin 1, is a small molecule that primarily targets the C-terminal domain of RNA polymerase II . This enzyme plays a crucial role in the transcription process, which is essential for the expression of genes within a cell .

Mode of Action

Oncrasin-1 interacts with its target by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II . This interaction leads to a decrease in RNA polymerase II activity, which in turn suppresses RNA processing in general . Additionally, Oncrasin-1 induces the abnormal aggregation of protein kinase C iota (PKCι) in the nucleus of sensitive cells .

Biochemical Pathways

The primary biochemical pathway affected by Oncrasin-1 is the RNA polymerase II transcription pathway . By inhibiting the activity of RNA polymerase II, Oncrasin-1 disrupts the transcription process, leading to a decrease in gene expression . This can have downstream effects on various cellular processes, including cell growth and proliferation .

Pharmacokinetics

It’s known that the compound has shown potent cytotoxic activity against k-ras mutant tumor cells , suggesting that it has sufficient bioavailability to exert its effects within these cells.

Result of Action

The primary result of Oncrasin-1’s action is the induction of apoptosis, or programmed cell death, in cells harboring mutant K-Ras . This is particularly notable in various human lung cancer cells with K-Ras mutations . The compound’s ability to selectively kill these cells while having minimal cytotoxic effects on normal cells highlights its potential as an anticancer agent .

Action Environment

The action of Oncrasin-1 is influenced by the genetic environment of the cells it targets. Specifically, it has shown specificity for cells with K-Ras mutations . This suggests that the presence of such mutations in the cellular environment significantly influences the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oncrasin-1 involves the formation of an indole core structure. One common method includes the reaction of 4-chlorobenzyl chloride with indole-3-carbaldehyde in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Oncrasin-1 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis techniques and the development of radiolabelled derivatives for in-vivo imaging of mutant K-Ras expression in malignant tumors .

Chemical Reactions Analysis

Types of Reactions: Oncrasin-1 undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products:

Scientific Research Applications

Oncrasin-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

    NSC-743380: An analogue of Oncrasin-1 with similar antitumor activity.

    NSC-741909: Another analogue with potent antitumor effects.

Comparison: Oncrasin-1 is unique in its ability to induce the aggregation of PKCι and specifically target K-Ras mutant cancer cells. Its analogues, such as NSC-743380 and NSC-741909, have been developed to optimize antitumor activity and safety profiles. NSC-743380, for example, has shown greater antitumor activity and a better safety profile compared to Oncrasin-1 .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQMXCSSAPUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997062
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75629-57-1
Record name 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oncrasin 1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The same procedures used in Example 1 were repeated except for using 2.98 g of 4-chlorobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 3.42 g of 1-(4-chlorobenzyl)indole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 92%.
Quantity
2.98 g
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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